
Ethyl 5-iodoquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-iodoquinoline-8-carboxylate is a chemical compound with the molecular formula C12H10INO2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an iodine atom at the 5th position and an ethyl ester group at the 8th position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodoquinoline-8-carboxylate can be achieved through various methods. One common approach involves the iodination of quinoline derivatives followed by esterification. For instance, starting with 5-aminoquinoline, iodination can be carried out using iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide. The resulting 5-iodoquinoline can then be esterified with ethyl chloroformate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and quinoline carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-iodoquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-iodoquinoline-8-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The iodine atom and the quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The ethyl ester group may also play a role in enhancing the compound’s lipophilicity, facilitating its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-iodoquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 5-bromoquinoline-8-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 5-chloroquinoline-8-carboxylate: Contains a chlorine atom, which may result in different pharmacokinetic properties.
Ethyl 5-fluoroquinoline-8-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological interactions.
Eigenschaften
Molekularformel |
C12H10INO2 |
|---|---|
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
ethyl 5-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
SNPRAVMXVGDFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=C(C=C1)I)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


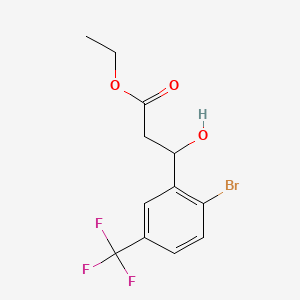
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
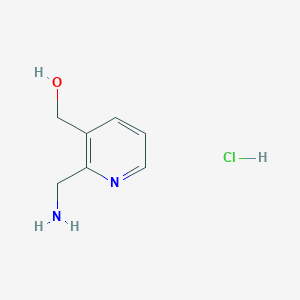




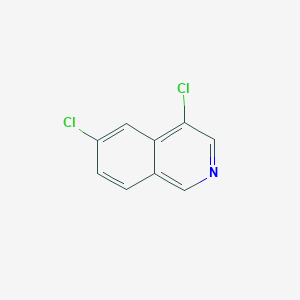
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
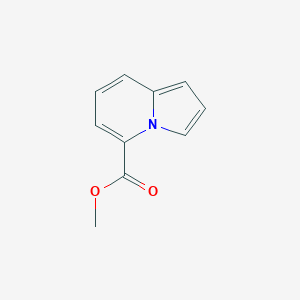
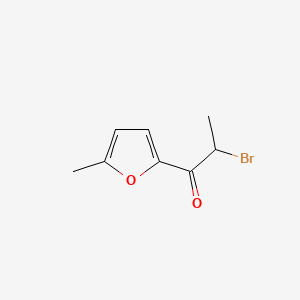
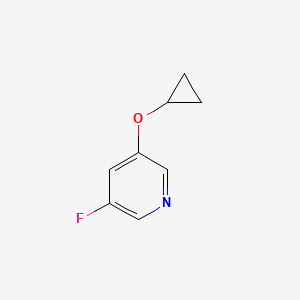
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
